![molecular formula C15H9F7N2OS B3946522 N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide](/img/structure/B3946522.png)
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide
Vue d'ensemble
Description
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD)-dependent enzymes and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing its activation by ATP. The P2X7 receptor is involved in the activation of the inflammasome, a complex of proteins that plays a key role in the innate immune response. By blocking the activation of the P2X7 receptor, this compound inhibits the activation of the inflammasome and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro and in vivo. This compound has also been found to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, this compound has been shown to reduce the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide is its potency and selectivity as a P2X7 receptor antagonist. This allows for precise and specific modulation of the P2X7 receptor without affecting other receptors or ion channels. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many future directions for the study of N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various pathological conditions such as cancer, inflammation, and pain. In addition, the use of this compound in combination with other drugs or therapies is an area of future research that holds promise for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the P2X7 receptor and has been found to have a wide range of biochemical and physiological effects. This compound has advantages and limitations in lab experiments, and there are many future directions for its study. The use of this compound holds promise for the treatment of various diseases, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a key role in the immune system. This compound has been used to study the role of P2X7 in various physiological and pathological conditions such as inflammation, pain, and cancer.
Propriétés
IUPAC Name |
N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F7N2OS/c16-13(17,14(18,19)20)15(21,22)26-11-6-2-1-5-10(11)24-12(25)9-4-3-7-23-8-9/h1-8H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYAAYLKJHEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)SC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F7N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)
![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)
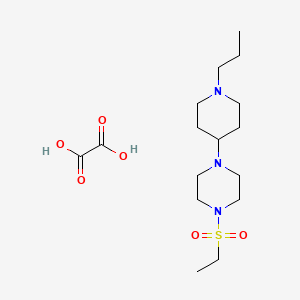
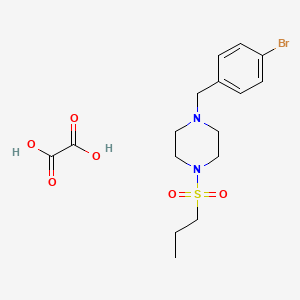

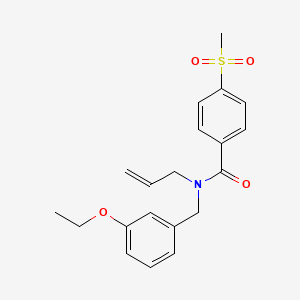
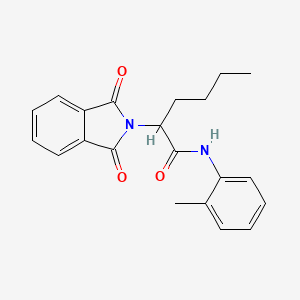
![1-(3,4-dichlorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3946477.png)

![2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3946492.png)

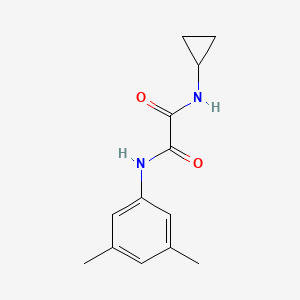
![N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide](/img/structure/B3946513.png)
![2-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3946534.png)